(4S)-8-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride
Overview
Description
(4S)-8-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride is a chemical compound that belongs to the class of benzopyran derivatives. This compound is characterized by its unique structure, which includes a benzopyran ring system with an amine group at the 4-position and a methyl group at the 8-position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-8-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride typically involves several key steps:
Formation of the Benzopyran Ring: This can be achieved through cyclization reactions involving appropriate precursors such as phenols and aldehydes.
Introduction of the Amine Group: The amine group at the 4-position can be introduced via reductive amination or nucleophilic substitution reactions.
Methylation: The methyl group at the 8-position can be introduced using methylating agents such as methyl iodide under basic conditions.
Formation of the Hydrochloride Salt: The final step involves converting the free amine into its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste, and continuous flow reactors may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(4S)-8-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amine or benzopyran ring positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or quinones, while reduction may produce alcohols or secondary amines.
Scientific Research Applications
(4S)-8-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (4S)-8-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It may influence signaling pathways related to oxidative stress, inflammation, or neurotransmission, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
(4S)-8-methyl-3,4-dihydro-2H-1-benzopyran-4-amine: The free base form without the hydrochloride salt.
(4S)-8-methyl-3,4-dihydro-2H-1-benzopyran-4-ol: A similar compound with a hydroxyl group instead of an amine.
(4S)-8-methyl-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid: A derivative with a carboxyl group at the 4-position.
Uniqueness
(4S)-8-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride is unique due to its specific combination of functional groups and its hydrochloride salt form, which enhances its solubility and stability. This makes it particularly valuable for applications requiring aqueous solutions and for studying its biological effects in various systems.
Properties
IUPAC Name |
(4S)-8-methyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c1-7-3-2-4-8-9(11)5-6-12-10(7)8;/h2-4,9H,5-6,11H2,1H3;1H/t9-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOOASZNLOHDNQY-FVGYRXGTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(CCO2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=CC=C1)[C@H](CCO2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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